molecular formula C12H14BrIO3 B8172060 tert-Butyl 2-(5-bromo-2-iodophenoxy)acetate

tert-Butyl 2-(5-bromo-2-iodophenoxy)acetate

Cat. No.: B8172060
M. Wt: 413.05 g/mol
InChI Key: JEPHXKZRZWRBIE-UHFFFAOYSA-N
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Description

tert-Butyl 2-(5-bromo-2-iodophenoxy)acetate: is an organic compound that features both bromine and iodine atoms attached to a phenoxy group, which is further connected to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(5-bromo-2-iodophenoxy)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-iodophenol and tert-butyl bromoacetate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(5-bromo-2-iodophenoxy)acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms, leading to the formation of simpler phenoxyacetate derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions. The reactions are performed in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used to achieve the reduction of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenoxyacetates, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(5-bromo-2-iodophenoxy)acetate is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it valuable in the development of new organic compounds.

Biology and Medicine

In biological and medical research, the compound can be used to synthesize molecules with potential therapeutic properties. Its derivatives may exhibit biological activity, making it a candidate for drug development studies.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl 2-(5-bromo-2-iodophenoxy)acetate exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms are replaced by nucleophiles, leading to the formation of new bonds. In coupling reactions, the compound forms carbon-carbon bonds through the action of palladium catalysts, resulting in the creation of more complex structures.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(4-bromo-2-iodophenoxy)acetate
  • tert-Butyl 2-(5-chloro-2-iodophenoxy)acetate
  • tert-Butyl 2-(5-bromo-2-fluorophenoxy)acetate

Uniqueness

tert-Butyl 2-(5-bromo-2-iodophenoxy)acetate is unique due to the presence of both bromine and iodine atoms on the phenoxy group. This dual halogenation provides distinct reactivity patterns, allowing for a wider range of chemical transformations compared to similar compounds with only one halogen atom.

Properties

IUPAC Name

tert-butyl 2-(5-bromo-2-iodophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrIO3/c1-12(2,3)17-11(15)7-16-10-6-8(13)4-5-9(10)14/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPHXKZRZWRBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=CC(=C1)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrIO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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